molecular formula C4H3ClN2O B12957921 5-Chloro-1H-imidazole-2-carbaldehyde

5-Chloro-1H-imidazole-2-carbaldehyde

Katalognummer: B12957921
Molekulargewicht: 130.53 g/mol
InChI-Schlüssel: QTLOVZKKNJCRCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-1H-imidazole-2-carbaldehyde is a heterocyclic compound that features a five-membered imidazole ring with a chlorine atom at the 5-position and an aldehyde group at the 2-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1,2-diaminobenzene with formic acid, followed by cyclization to form the imidazole ring. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained in good yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating continuous flow techniques and advanced purification methods to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Chloro-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Chloro-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s reactivity and binding affinity to biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Imidazolecarboxaldehyde: Similar structure but lacks the chlorine atom at the 5-position.

    4-Methyl-5-imidazolecarboxaldehyde: Contains a methyl group at the 4-position instead of a chlorine atom.

    2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde: Similar structure with a butyl group at the 2-position .

Uniqueness

5-Chloro-1H-imidazole-2-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C4H3ClN2O

Molekulargewicht

130.53 g/mol

IUPAC-Name

5-chloro-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-4(2-8)7-3/h1-2H,(H,6,7)

InChI-Schlüssel

QTLOVZKKNJCRCI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC(=N1)C=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.